molecular formula C11H16O3S B1588963 tert-Butyl Tosylate CAS No. 4664-57-7

tert-Butyl Tosylate

Cat. No.: B1588963
CAS No.: 4664-57-7
M. Wt: 228.31 g/mol
InChI Key: DLRDEMODNIPHMU-UHFFFAOYSA-N
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Description

tert-Butyl Tosylate, also known as tert-butyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula C11H16O3S. It is a colorless liquid that is soluble in water and is commonly used in

Scientific Research Applications

Chromatographic Applications

Benzenesulfonic acid derivatives are pivotal in chromatographic techniques for lipid analysis. Christie (1989) demonstrated that columns packed with a stationary phase bonded with benzenesulfonic acid groups could efficiently separate fatty acid methyl esters based on the degree of unsaturation through silver ion chromatography (Christie, 1989).

Catalytic Applications

Skupov et al. (2007) researched palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, revealing the importance of benzenesulfonic acid derivatives in creating high molecular weight polymers and copolymers with varying comonomer incorporations (Skupov et al., 2007).

Synthesis of Complex Molecules

Dahrouch et al. (2001) investigated the synthesis and structural analysis of 1,5-dihydropolyalkylated s-indacenes, employing benzenesulfonic acid derivatives as intermediates, showcasing their role in producing high-yield, regiospecific cyclic compounds (Dahrouch et al., 2001).

Catalysts for Oxidation Reactions

Martins et al. (2016) synthesized a sulfonated Schiff base dimethyltin(IV) coordination polymer, demonstrating its efficiency as a catalyst for Baeyer–Villiger oxidation of ketones to esters under solvent-free conditions, highlighting the environmental benefits of using benzenesulfonic acid derivatives as catalysts (Martins et al., 2016).

Characterization and Molecular Structure Analysis

Babu et al. (2011) performed a comprehensive vibrational investigation on benzenesulfonic acid methyl ester, employing DFT calculations to understand its molecular and electronic structure, which is crucial for designing materials with specific properties (Babu et al., 2011).

Mechanism of Action

Target of Action

tert-Butyl Tosylate, also known as Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester or tert-butyl 4-methylbenzenesulfonate, is a compound that primarily targets enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, and Biphenyl-2,3-diol 1,2-dioxygenase . These enzymes play crucial roles in various biochemical processes, including RNA degradation, glycolysis, protein synthesis, and aromatic compound degradation, respectively .

Mode of Action

This compound interacts with its targets through a process known as solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile . In the case of this compound, the solvolysis transition states are highly dipolar and are strong hydrogen bond acids and bases . This interaction results in changes to the enzyme’s structure and function, affecting the biochemical processes they are involved in .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For instance, the interaction with Ribonuclease pancreatic can impact the RNA degradation pathway, while its interaction with Triosephosphate isomerase can affect the glycolysis pathway . The unique reactivity pattern of the tert-butyl group, which is part of the this compound structure, is implicated in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that tert-butyl alcohol, a related compound, has been used for the lyophilization of pharmaceuticals due to its advantages such as increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific target and pathway involved. For example, its interaction with Ribonuclease pancreatic could potentially affect RNA degradation at the molecular level, leading to changes in gene expression at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s production for industrial uses may result in its direct release to the environment, affecting its distribution and concentration . Additionally, this compound is a likely degradation product of methyl tert-butyl ether (MTBE), suggesting that environmental MTBE levels could influence the presence and action of this compound .

Properties

IUPAC Name

tert-butyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRDEMODNIPHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451771
Record name Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-57-7
Record name 1,1-Dimethylethyl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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